molecular formula C19H22N2O B2992566 1-(4-Benzylpiperazin-1-yl)-2-phenylethanone

1-(4-Benzylpiperazin-1-yl)-2-phenylethanone

Cat. No.: B2992566
M. Wt: 294.4 g/mol
InChI Key: RFJPGRQJVLXFBM-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-2-phenylethanone ( 41298-80-0) is a chemical compound with the molecular formula C19H22N2O and a molecular weight of 294.39 g/mol . This synthetic intermediate features a benzylpiperazine moiety linked to a phenylethanone group, a structural pattern of significant interest in medicinal chemistry research. Compounds with the benzylpiperazine pharmacophore are frequently investigated for their potential biological activities . Research on closely related analogues, specifically amino ketone derivatives, indicates their utility as key synthetic precursors in the development of potential therapeutic agents . For instance, studies on similar molecules have described the synthesis of derivatives that were subsequently evaluated for various biological properties, including anti-inflammatory and analgesic activities . The product is provided as a solid and requires cold-chain transportation to ensure stability . This chemical is intended for research and development applications in a controlled laboratory environment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for research reference purposes. Researchers should handle this material in accordance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(15-17-7-3-1-4-8-17)21-13-11-20(12-14-21)16-18-9-5-2-6-10-18/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJPGRQJVLXFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Benzylpiperazin-1-yl)-2-phenylethanone, also known as BPP, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of a benzylpiperazine moiety, which is known for its pharmacological significance. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H22N2O. Its structure includes a piperazine ring substituted with a benzyl group, linked to a phenylethanone moiety. This unique configuration contributes to its biological properties.

Antimicrobial Activity

Research has indicated that compounds containing piperazine derivatives exhibit significant antimicrobial properties. BPP has been tested against various bacterial strains, demonstrating potent inhibitory effects. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticonvulsant Activity

BPP has also been evaluated for its anticonvulsant properties. In animal models, it was found to exhibit protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The compound's mechanism appears to involve modulation of voltage-gated sodium channels, which are crucial in seizure activity .

Neuroprotective Effects

The neuroprotective potential of BPP has been explored in the context of neurodegenerative diseases. Studies indicate that it may inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter regulation. This inhibition could contribute to enhanced cognitive function and neuroprotection against conditions like Alzheimer's disease .

The biological activity of BPP can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : BPP inhibits AChE and MAO-B, leading to increased levels of acetylcholine and monoamines in the brain, which is beneficial for cognitive functions.
  • Ion Channel Modulation : The compound interacts with voltage-gated sodium channels, stabilizing neuronal membranes and preventing excessive neuronal firing during seizures .

Table 1: Summary of Biological Activities

Activity TypeTest MethodResults
AntimicrobialDisc diffusion methodInhibition zones against E. coli
AnticonvulsantMES and PTZ testsSignificant seizure protection
NeuroprotectiveAChE inhibition assayIC50 values indicating potency

Research Highlights

  • Antimicrobial Efficacy : A study demonstrated that BPP exhibited a minimum inhibitory concentration (MIC) as low as 16 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
  • Anticonvulsant Screening : In a series of experiments involving MES-induced seizures in rodents, BPP showed protective effects at doses ranging from 100 mg/kg to 300 mg/kg, indicating its promise as an anticonvulsant .
  • Neuroprotective Studies : In vitro assays revealed that BPP inhibited AChE activity with an IC50 value of 0.625 µM, supporting its role in enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

1-(4-Diphenylmethylpiperazin-1-yl)-2-(3-isopropyl-2-methylindol-1-yl)ethanone

  • Molecular Formula : C₂₉H₃₃N₃O
  • Molecular Weight : 439.6 g/mol
  • Key Difference : Replacement of the benzyl group with a diphenylmethyl substituent.

1-(4-Methylsulfonylpiperazin-1-yl)-2-phenylethanone

  • Molecular Formula : C₁₄H₁₉N₃O₃S
  • Molecular Weight : 309.39 g/mol
  • Key Difference : Substitution of benzyl with a methylsulfonyl group.
  • Impact : The sulfonyl group increases polarity, likely improving metabolic stability and reducing off-target interactions compared to the benzyl analog .

Aromatic Ring Modifications

1-(3-Chlorophenyl)-2-phenylethanone

  • Molecular Formula : C₁₄H₁₁ClO
  • Molecular Weight : 230.69 g/mol
  • Key Difference : Introduction of a chlorine atom on the phenyl ring.

1-(2-Hydroxyphenyl)-2-phenylethanone

  • Molecular Formula : C₁₄H₁₂O₂
  • Molecular Weight : 212.25 g/mol
  • Key Difference : Addition of a hydroxyl group on the phenyl ring.
  • Impact : The hydroxyl group facilitates hydrogen bonding, improving solubility in polar solvents and altering pharmacokinetic profiles .

Functional Group Variations

1-(1-Benzyl-4-piperidinyl)-4-(phenylacetyl)piperazine

  • Molecular Formula : C₂₄H₃₁N₃O
  • Molecular Weight : 377.53 g/mol
  • Key Difference: Replacement of the ethanone group with a piperidine-piperazine hybrid structure.

(S)-1-[(S)-Oxiran-2-yl]-2-phenylethanone

  • Molecular Formula : C₁₀H₁₀O₂
  • Molecular Weight : 162.19 g/mol
  • Key Difference : Incorporation of an epoxide (oxiran) group.
  • Impact : The epoxide introduces stereochemical complexity and reactivity, making it a key intermediate in synthesizing natural products like kurasoin B .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Notable Property/Application Reference
1-(4-Benzylpiperazin-1-yl)-2-phenylethanone C₂₄H₃₁N₃O 377.53 Benzylpiperazine Research screening compound
1-(4-Diphenylmethylpiperazin-1-yl)-2-(indolyl)ethanone C₂₉H₃₃N₃O 439.6 Diphenylmethyl Enhanced lipophilicity
1-(4-Methylsulfonylpiperazin-1-yl)-2-phenylethanone C₁₄H₁₉N₃O₃S 309.39 Methylsulfonyl Improved metabolic stability
1-(3-Chlorophenyl)-2-phenylethanone C₁₄H₁₁ClO 230.69 Chlorophenyl Electrophilic reactivity
1-(2-Hydroxyphenyl)-2-phenylethanone C₁₄H₁₂O₂ 212.25 Hydroxyphenyl Increased solubility

Research Findings and Implications

  • Pharmacological Potential: The benzylpiperazine moiety in this compound is structurally analogous to ligands targeting serotonin (5-HT) and dopamine receptors, suggesting CNS activity .
  • Synthetic Utility : Derivatives with sulfonyl or hydroxyl groups (e.g., TGI-071 and TGI-072) are prioritized in high-throughput screening due to their balanced solubility and stability .
  • Metabolic Considerations : Methylsulfonyl-substituted analogs exhibit slower hepatic clearance in vitro, making them candidates for prolonged therapeutic effects .

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